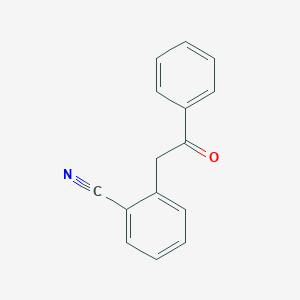
o-Fluorophenylthiocarbamoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Fluorophenylthiocarbamoyl cyanide is a chemical compound that has gained attention in scientific research for its potential use in studying various biological processes. This compound is a thiocarbamate derivative that has a fluorophenyl group attached to it, and it is commonly referred to as FP-Cy.
Mecanismo De Acción
The mechanism of action of o-Fluorophenylthiocarbamoyl cyanide involves its ability to bind to specific amino acid residues in proteins. This binding results in a change in the fluorescence properties of the compound, which can be used to monitor protein-protein interactions and other biological processes.
Efectos Bioquímicos Y Fisiológicos
O-Fluorophenylthiocarbamoyl cyanide has been shown to have minimal toxicity and does not interfere with normal cellular processes. This makes it a useful tool for studying various biological processes without affecting the system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of o-Fluorophenylthiocarbamoyl cyanide is its ability to act as a fluorescent probe for studying protein-protein interactions and other biological processes. However, its limitations include its cost and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are several potential future directions for the use of o-Fluorophenylthiocarbamoyl cyanide in scientific research. These include its use in studying the structure and function of membrane proteins, as well as its potential use in drug discovery and development. Additionally, further research could be conducted to optimize the synthesis of this compound and to develop more sensitive detection methods for its fluorescence.
Métodos De Síntesis
The synthesis of o-Fluorophenylthiocarbamoyl cyanide involves the reaction of o-fluoroaniline with carbon disulfide and sodium hydroxide to form o-fluorophenylthiocarbamate. This intermediate compound is then treated with cyanogen bromide to form the final product, o-Fluorophenylthiocarbamoyl cyanide.
Aplicaciones Científicas De Investigación
O-Fluorophenylthiocarbamoyl cyanide has been used in various scientific research studies, particularly in the field of biochemistry. This compound has been used as a fluorescent probe for studying protein-protein interactions, as well as for monitoring enzyme activity and protein folding.
Propiedades
Número CAS |
14190-40-0 |
|---|---|
Nombre del producto |
o-Fluorophenylthiocarbamoyl cyanide |
Fórmula molecular |
C8H5FN2S |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
1-cyano-N-(2-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,(H,11,12) |
Clave InChI |
MQFWFFLILFBRBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)C#N)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=S)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
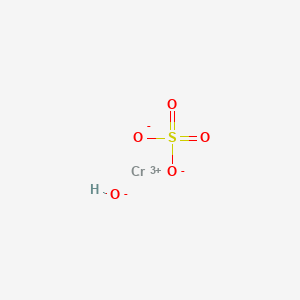
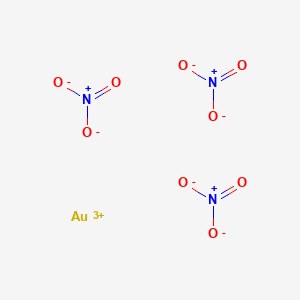
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)




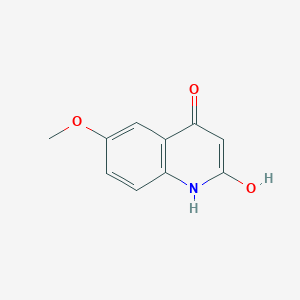
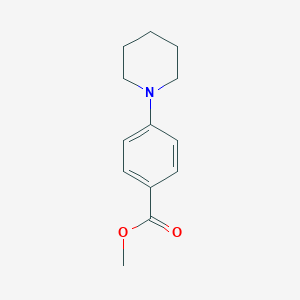
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)

